[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
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Overview
Description
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate: is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of two oxazole rings, each substituted with chlorophenyl groups, and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Rings: The oxazole rings can be synthesized through the cyclization of appropriate precursors such as α-haloketones and nitriles under acidic or basic conditions.
Substitution Reactions: The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Esterification: The carboxylate ester functional group is formed through esterification reactions involving carboxylic acids and alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole rings or the chlorophenyl groups, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, chlorophenyl compounds, and carboxylate esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It may modulate the activity of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate: can be compared with other oxazole derivatives:
Similar Compounds: Examples include and .
Uniqueness: The presence of chlorophenyl groups and the specific arrangement of functional groups in confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O4/c1-12-19(20(25-28-12)16-4-2-3-5-17(16)23)21(26)27-11-15-10-18(29-24-15)13-6-8-14(22)9-7-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUHLQZIHVJKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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